molecular formula C24H42Cl12Si6 B061851 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene CAS No. 194933-15-8

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

Cat. No. B061851
M. Wt: 924.5 g/mol
InChI Key: ZRACHDWEPBOVAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of hexakis((dichloromethylsilyl)ethyl)benzene, a related compound, was achieved through Friedel−Crafts alkylation of vinyldichloromethylsilane with benzene using an aluminum chloride catalyst at room temperature, yielding a 56% success rate (Cho et al., 1997).

Molecular Structure Analysis

  • X-ray diffraction studies have determined the molecular structures of various derivatives, including hexakis((methylsilylethyl)benzene and hexakis((dibenzylmethylsilyl)ethyl)benzene, revealing details about their spatial arrangement and bonding (Cho et al., 1997).

Chemical Reactions and Properties

  • The research on hexakis(alkylthio)benzenes, which shares a similar core structure, has shown promising selective ionophore properties for Hg2+ ions, indicating potential chemical reactivity and applications for similar compounds (Singh et al., 2008).

Physical Properties Analysis

  • The physical properties of hexakis(alkylthio)benzenes, similar in structure, have shown significant promise in forming segregated dimerized stacks and exhibiting semiconducting behavior, which could imply similar physical characteristics for hexakis[2-(methyldichlorosilyl)ethyl]benzene (Lapouyade et al., 1986).

Chemical Properties Analysis

  • While specific studies on the chemical properties of hexakis[2-(methyldichlorosilyl)ethyl]benzene are limited, research on related compounds such as hexakis(4-functionalized-phenyl)benzenes indicates a potential for unique interactions and formation of complex structures (Kobayashi et al., 2005).

Scientific Research Applications

  • Synthesis and Structural Analysis : Cho et al. (1997) reported the Friedel−Crafts alkylation of vinyldichloromethylsilane to benzene, resulting in hexakis((dichloromethylsilyl)ethyl)benzene. This compound was then converted to various derivatives for X-ray diffraction studies, which are essential for understanding the molecular structures of these compounds (Cho et al., 1997).

  • Inclusion Compounds and Crystal Structures : Bourne et al. (1996) explored inclusion compounds of hexakis(3-hydroxy-3,3-diphenylprop-2-ynyl)benzene with several ketones and ethers. The crystal structures and thermal analysis provided insights into the kinetic parameters and mechanisms for the desolvation reactions, which are relevant for the understanding of molecular interactions in inclusion compounds (Bourne et al., 1996).

  • Electrochemical Behavior of Hindered Aromatic Compounds : Fabre et al. (2002) studied the electrochemical behavior of hexakis(alkylsulfonyl)benzenes. Their research focused on the conformational changes of these compounds during reduction, which is vital for understanding the redox properties of such complex molecules (Fabre et al., 2002).

  • Engineering of Molecular Crystals : Maly et al. (2007) worked on engineering hydrogen-bonded molecular crystals built from derivatives of hexaphenylbenzene. Their research is significant for designing crystals with predetermined properties, especially for applications in material science and nanotechnology (Maly et al., 2007).

  • Polyfunctional Silicon-Containing Amines : Ladilina et al. (2002) synthesized new polyfunctional silicon-containing amines from hexakis(methyldichlorosilylethyl)benzene, exploring their reactions with cobalt(ii) chloride and dicobalt octacarbonyl. This research is relevant to the development of new materials and catalysts (Ladilina et al., 2002).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.


I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene”.


properties

IUPAC Name

dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACHDWEPBOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Cl12Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473345
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

CAS RN

194933-15-8
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Qian, VS Minnikanti, BB Sauer, GT Dee… - …, 2008 - ACS Publications
To evaluate the effect of polymer architecture on surface tension, glass transition, and other thermodynamic properties, we synthesized a series of 4-arm and 11-arm symmetric star …
Number of citations: 51 pubs.acs.org
Z Qian, VS Minnikanti, BB Sauer… - Journal of Polymer …, 2009 - Wiley Online Library
Surface tension of linear–linear and star/linear polystyrene blends were measured using a modified Wilhelmy method. Our results show that for both polystyrene blend systems, the …
Number of citations: 20 onlinelibrary.wiley.com
Z Qian - 2009 - ecommons.cornell.edu
This study makes major contributions to understand the surface segregation of branched polymeric additives in linear polymer host by both simulation and experiments. Firstly self-…
Number of citations: 0 ecommons.cornell.edu

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